molecular formula C22H26N2O4 B4617298 3-METHOXY-N-{[1-(3-METHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE

3-METHOXY-N-{[1-(3-METHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE

Cat. No.: B4617298
M. Wt: 382.5 g/mol
InChI Key: QQPLWFDHNKUNHX-UHFFFAOYSA-N
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Description

3-METHOXY-N-{[1-(3-METHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE is a complex organic compound that features a benzoic acid derivative structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-{[1-(3-METHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including the protection of amine groups and subsequent cyclization.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via acylation reactions, often using reagents like methoxybenzoic acid and coupling agents.

    Final Coupling: The final step involves coupling the piperidine intermediate with the methoxybenzoyl derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques like continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N-{[1-(3-METHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid, while reduction of the carbonyl groups can produce methoxybenzyl alcohol.

Scientific Research Applications

3-METHOXY-N-{[1-(3-METHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-METHOXY-N-{[1-(3-METHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    3-METHOXY-N-[(3-METHOXYBENZOYL)AMINOMETHYL]BENZAMIDE: Shares a similar structure but with different substituents.

    N-Boc-4-piperidinemethanol: Contains a piperidine ring and is used in similar synthetic applications.

Uniqueness

3-METHOXY-N-{[1-(3-METHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methoxy-N-[[1-(3-methoxybenzoyl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-27-19-7-3-5-17(13-19)21(25)23-15-16-9-11-24(12-10-16)22(26)18-6-4-8-20(14-18)28-2/h3-8,13-14,16H,9-12,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPLWFDHNKUNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-METHOXY-N-{[1-(3-METHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE

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